
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
Overview
Description
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolone ring, and a substituted phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Common steps might include:
- Formation of the benzodiazole ring through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution.
- Formation of the pyrrolone ring through condensation reactions.
- Substitution reactions to introduce the chloro and fluoro groups on the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or pyrrolone groups.
Reduction: Reduction reactions could modify the benzodiazole ring or other functional groups.
Substitution: The chloro and fluoro groups on the phenyl ring can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action for 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolone Derivatives: Compounds featuring the pyrrolone ring.
Substituted Phenyl Compounds: Compounds with chloro and fluoro substitutions on the phenyl ring.
Uniqueness
The uniqueness of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-FLUOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-fluorophenyl)-5-imino-2H-pyrrol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O/c18-9-5-6-13(10(19)7-9)23-8-14(24)15(16(23)20)17-21-11-3-1-2-4-12(11)22-17/h1-7,20,24H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWQBFORZMDGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=C(C=C(C=C2)Cl)F)C3=NC4=CC=CC=C4N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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